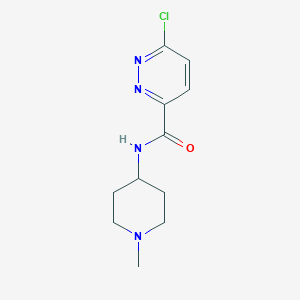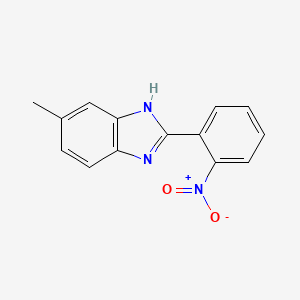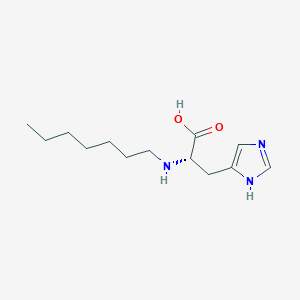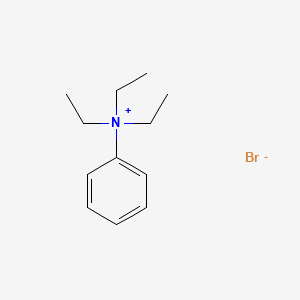
N,N,N-Triethylanilinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Triethylbenzenaminium bromide is a quaternary ammonium compound with a benzene ring substituted by three ethyl groups and a bromide ion. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N,N-Triethylbenzenaminium bromide can be synthesized through the quaternization of N,N,N-triethylbenzenamine with bromine. The reaction typically involves the use of an organic solvent such as ethanol or acetone, and the reaction is carried out under reflux conditions to ensure complete quaternization.
Industrial Production Methods
In industrial settings, the production of N,N,N-Triethylbenzenaminium bromide involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Triethylbenzenaminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or sodium chloride in aqueous or alcoholic solutions.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, depending on the desired transformation.
Major Products
Substitution Reactions: Yield products such as N,N,N-triethylbenzenaminium hydroxide or N,N,N-triethylbenzenaminium chloride.
Oxidation and Reduction: The products depend on the specific redox conditions applied.
Aplicaciones Científicas De Investigación
N,N,N-Triethylbenzenaminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in the study of cell membranes and ion transport due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the production of surfactants, disinfectants, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N,N,N-Triethylbenzenaminium bromide exerts its effects involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to changes in ion transport and cellular function. It may also interact with specific molecular targets, such as enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N-Trimethylbenzenaminium bromide: Similar structure but with methyl groups instead of ethyl groups.
N,N,N-Triethylbenzenaminium chloride: Similar structure but with a chloride ion instead of a bromide ion.
N,N,N-Triethylbenzenaminium iodide: Similar structure but with an iodide ion instead of a bromide ion.
Uniqueness
N,N,N-Triethylbenzenaminium bromide is unique due to its specific combination of ethyl groups and bromide ion, which confer distinct chemical and physical properties. These properties make it particularly useful in certain applications, such as phase transfer catalysis and membrane studies, where other similar compounds may not be as effective.
Propiedades
Número CAS |
61175-74-4 |
|---|---|
Fórmula molecular |
C12H20BrN |
Peso molecular |
258.20 g/mol |
Nombre IUPAC |
triethyl(phenyl)azanium;bromide |
InChI |
InChI=1S/C12H20N.BrH/c1-4-13(5-2,6-3)12-10-8-7-9-11-12;/h7-11H,4-6H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
HMJWAKCBJWAMPL-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC)(CC)C1=CC=CC=C1.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3AR,5S,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-amine](/img/structure/B12938551.png)
![({1-[(Morpholin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12938555.png)
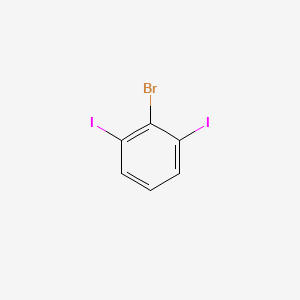

![(3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B12938568.png)
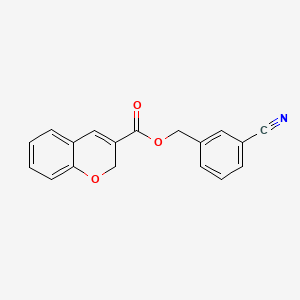
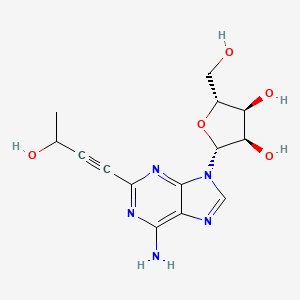
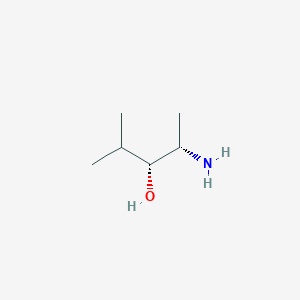
![4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide](/img/structure/B12938591.png)

![Ethyl 4-cyclopropyl-2-(2-{2-[(propan-2-yl)sulfanyl]-1H-benzimidazol-1-yl}acetamido)thiophene-3-carboxylate](/img/structure/B12938610.png)
